3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, a lipid, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
3-amino-1-(2-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-13-10(12)11(14)15/h2-7H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJCWCVHFAESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |
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